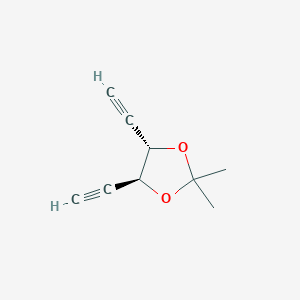![molecular formula C11H16O4 B14222447 2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- CAS No. 828916-66-1](/img/structure/B14222447.png)
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- is an organic compound with a unique structure that combines a furanone ring with a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- typically involves the reaction of 2(5H)-furanone with 3-(tetrahydro-2-furanyl)propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the furanone ring to a dihydrofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tetrahydro-2-furanyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a furanone ring.
4-iodo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide: Contains a tetrahydrofuran moiety but with different functional groups.
Uniqueness
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- is unique due to its combination of a furanone ring and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
828916-66-1 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
3-[3-(oxolan-2-yl)propoxy]-2H-furan-5-one |
InChI |
InChI=1S/C11H16O4/c12-11-7-10(8-15-11)14-6-2-4-9-3-1-5-13-9/h7,9H,1-6,8H2 |
Clé InChI |
QOJHIPDDILJYHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCCOC2=CC(=O)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


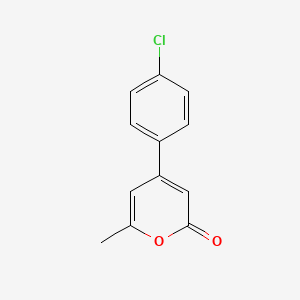
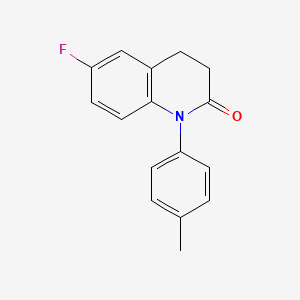
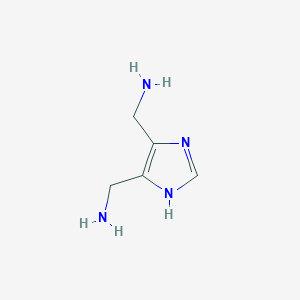
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)

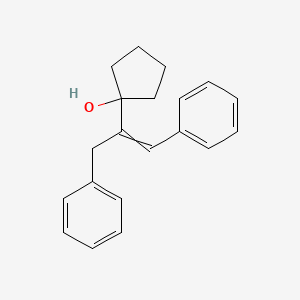
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)

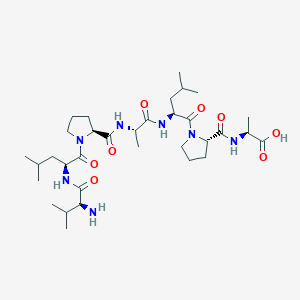
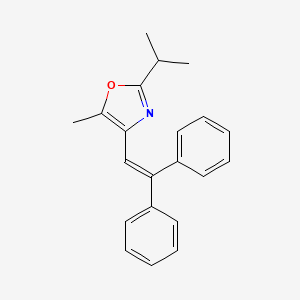
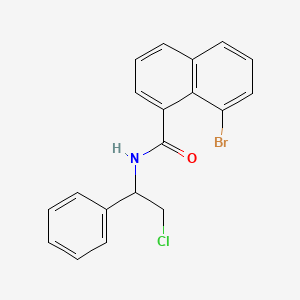
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
